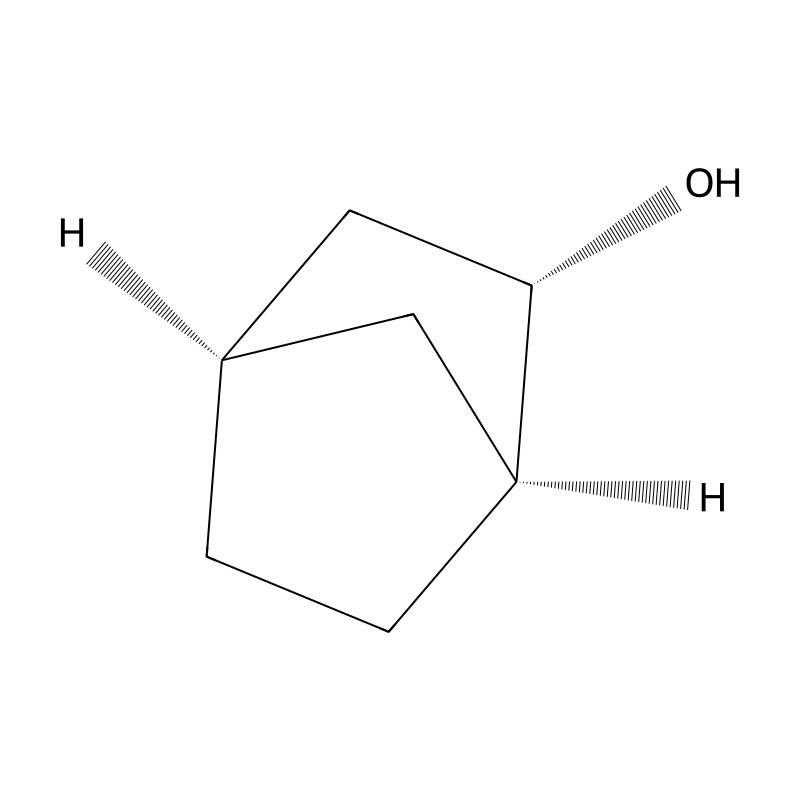

exo-Norborneol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

exo-2-Norborneol can be used as a starting material for the synthesis of various organic compounds due to its unique bicyclic structure and the presence of the hydroxyl group.

- Asymmetric Synthesis: Researchers have utilized exo-2-norborneol as a chiral starting material for the synthesis of other chiral compounds through various asymmetric reactions.

- Boronic Esters: Conversion of exo-2-norborneol to its corresponding boronic ester intermediate allows for further functionalization through Suzuki-Miyaura couplings, a powerful tool in organic synthesis for carbon-carbon bond formation.

Material Science:

The specific properties of exo-2-norborneol, such as its rigidity and chirality, make it a valuable component in the development of functional materials.

- Liquid Crystals: Due to its anisotropic (directionally dependent) properties, exo-2-norborneol can be incorporated into the design of liquid crystals, which are crucial components in various display technologies.

- Polymers: Researchers have explored the use of exo-2-norborneol in the synthesis of polymers with unique properties, such as improved thermal stability and optical activity.

Medicinal Chemistry:

The potential biological activities of exo-2-norborneol are being investigated for various therapeutic applications.

- Antimicrobial Activity: Studies have shown that exo-2-norborneol exhibits antimicrobial properties against certain bacterial and fungal strains.

- Anti-inflammatory Activity: Research suggests that exo-2-norborneol may possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

exo-Norborneol is a bicyclic organic compound with the molecular formula . It is a colorless liquid at room temperature and is known for its distinctive odor. The compound is classified as a norbornane derivative, specifically the exo isomer of norborneol, which features a hydroxyl group attached to the bicyclic structure. This compound can exist in two stereoisomeric forms: exo and endo, with exo-norborneol being characterized by the hydroxyl group positioned outside the bicyclic system.

- Flammability: Flash point reported to be 74.4 °C [].

- Toxicity: Data on specific toxicity is limited. However, as with most organic alcohols, it is advisable to handle it with care and avoid inhalation or ingestion [].

Please Note:

- The information provided is based on current scientific research and may be subject to change as new discoveries are made.

- It is important to consult safety data sheets (SDS) before handling exo-2-Norborneol in a laboratory setting.

- Hydration of Norbornene: The synthesis of exo-norborneol often involves the acid-catalyzed hydration of norbornene, where sulfuric acid facilitates the addition of water across the double bond to yield both exo- and endo-norborneol .

- Formation of Esters: It can react with acyl chlorides to form esters. For example, reacting exo-norborneol with trifluoroacetic anhydride produces trifluoroacetate derivatives .

- Oxidation Reactions: The alcohol group in exo-norborneol can be oxidized to form ketones or aldehydes through various oxidizing agents.

Research indicates that exo-norborneol exhibits biological activities including:

- Antimicrobial Properties: Studies have shown that it possesses antibacterial effects against certain strains of bacteria.

- Insecticidal Activity: The compound has been noted for its potential use as an insect repellent, particularly against mosquitoes and other pests.

- Potential in Pharmacology: Its unique structure may contribute to various pharmacological properties, making it a candidate for further medicinal chemistry studies.

Several methods are employed to synthesize exo-norborneol:

- Acid-Catalyzed Hydration: This method involves adding water and sulfuric acid to norbornene. The reaction conditions favor the formation of exo-norborneol over its endo counterpart .

- Hydrolysis of Norbornyl Esters: Starting from norbornyl esters, hydrolysis can yield exo-norborneol.

- Reduction of Norbornanones: The reduction of ketones derived from norbornane can also produce exo-norborneol.

exo-Norborneol finds applications in various fields:

- Fragrance Industry: Due to its pleasant odor, it is used as a fragrance component in perfumes and cosmetics.

- Flavoring Agent: It can be employed as a flavoring agent in food products.

- Chemical Intermediate: Its unique structure makes it valuable as an intermediate in organic synthesis and medicinal chemistry.

Interaction studies involving exo-norborneol focus on its reactivity and biological interactions:

- Reactivity with Nucleophiles: The hydroxyl group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

- Biological Interactions: Research into its interactions with biological systems highlights its potential use in therapeutic applications, particularly as an antimicrobial agent.

exo-Norborneol shares structural similarities with several compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| endo-Norborneol | Hydroxyl group positioned within the bicyclic system. | |

| Norbornene | A diene that serves as a precursor for norborneols. | |

| Bicyclo[2.2.1]heptan-2-one | A ketone variant lacking the alcohol functionality. | |

| Norbornadiene | A diene with different reactivity due to lack of oxygen. |

The distinction between exo- and endo-norborneols lies primarily in their spatial arrangement around the bicyclic structure, influencing their chemical reactivity and biological activity.

XLogP3

UNII

Other CAS

497-37-0